molecular formula C18H22N2O4S B2550698 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine CAS No. 332021-06-4

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine

Cat. No.: B2550698
CAS No.: 332021-06-4
M. Wt: 362.44
InChI Key: KGHFXHUZJZACIC-UHFFFAOYSA-N
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Description

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine is a sulfonamide-containing piperazine derivative characterized by a 2,5-dimethoxyphenyl sulfonyl group attached to a phenyl-substituted piperazine core. The 2,5-dimethoxy substituents on the phenyl ring are electron-donating groups, which may influence solubility, receptor binding, and metabolic stability compared to compounds with electron-withdrawing substituents (e.g., nitro or chloro groups) .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-16-8-9-17(24-2)18(14-16)25(21,22)20-12-10-19(11-13-20)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHFXHUZJZACIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine typically involves several steps. One common synthetic route includes the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Properties: Research indicates that compounds similar to 1-((2,5-dimethoxyphenyl)sulfonyl)-4-phenylpiperazine exhibit promising anticancer activity. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various models .
  • Antimicrobial Activity: The compound has been evaluated for its potential antimicrobial effects. Its structural features may enhance interaction with biological targets, leading to inhibition of microbial growth.

2. Organic Synthesis

  • Building Block for Complex Molecules: This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in various organic reactions due to its functional groups, enabling the development of new chemical entities with potential therapeutic applications.

3. Material Science

  • Advanced Materials Production: The unique chemical properties of this compound make it suitable for the production of advanced materials, including polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific characteristics tailored for industrial applications .

Table: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Anticancer ActivityDemonstrated cytotoxic effects against multiple cancer cell lines; potential for inducing apoptosis.
Antimicrobial EffectsShowed significant inhibition of bacterial growth; potential as a therapeutic agent against infections.
Organic SynthesisUtilized as a reagent in the synthesis of complex organic compounds; highlighted versatility in chemical reactions.

Notable Insights from Research

  • FAAH Inhibition: Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), suggesting potential applications in pain management and obesity treatment due to increased levels of endocannabinoids .
  • CB1 Antagonism: Compounds related to this compound have been explored as cannabinoid receptor type 1 antagonists, which could lead to therapeutic strategies for metabolic disorders .

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Neuroprotective Agents: 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)

Structural Differences :

  • NSPP substitutes the 2,5-dimethoxy groups with a nitro group at the para position of the phenyl sulfonyl moiety.
  • Pharmacological Profile :
    • Mechanism : Activates the hedgehog signaling pathway, expands neural stem/progenitor cells (NSPCs), and inhibits microglial activation, mitigating radiation-induced neuroinflammation and cognitive decline .
    • Efficacy : In mouse models of glioblastoma, NSPP preserved cognitive function post-irradiation without compromising antitumor efficacy .
    • Key Findings : Reduced IL-6 secretion in microglia and improved survival in tumor-bearing mice .

Comparison :

  • In contrast, the methoxy groups in the target compound may increase lipophilicity, altering blood-brain barrier penetration or metabolic pathways.

Antibacterial Derivatives: 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-{5-[substituted]-1,2,4-oxadiazol-3yl}piperazine

Structural Differences :

  • Incorporates a 1,2,4-oxadiazole ring at the piperazine nitrogen, replacing the phenyl group .
  • Pharmacological Profile: Activity: Demonstrated potent antibacterial effects against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, comparable to ciprofloxacin . Mechanism: The oxadiazole moiety may enhance membrane permeability or inhibit bacterial enzymes.

Comparison :

  • The oxadiazole ring introduces rigidity and hydrogen-bonding capacity, which could improve target specificity for bacterial proteins. The absence of this moiety in the target compound suggests divergent therapeutic applications.

Dichlorophenyl Analogs: 1-(2,5-Dichlorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine

Structural Differences :

  • Features a 2,5-dichlorophenyl group and a 4-methoxy-2,5-dimethylphenyl sulfonyl substituent .
  • Pharmacological Profile: Limited activity data, but chloro groups are associated with increased metabolic stability and receptor affinity in other sulfonamide derivatives.

Comparison :

  • The target compound’s methoxy groups may offer a balance between solubility and receptor interaction.

Immunomodulatory Complexes: β-Cyclodextrin Inclusion Complex

Example : 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine/β-CD complex .

  • Activity : Enhanced CD4+/CD8+ T-cell and myeloid cell populations during aseptic inflammation .
  • Mechanism : β-cyclodextrin improves solubility and bioavailability, facilitating immune cell modulation.

Comparison :

    Biological Activity

    1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, research findings, and comparative analysis with similar compounds.

    Chemical Structure and Properties

    The compound features a piperazine ring substituted with a sulfonyl group and a 2,5-dimethoxyphenyl moiety. This unique structure contributes to its bioactivity by influencing its interactions with various biological targets.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for neurological functions .

    Antimicrobial Activity

    Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in disrupting bacterial cell membranes and inhibiting essential enzymatic functions. For instance, studies have shown that derivatives of piperazine can possess potent antibacterial activity against Gram-positive and Gram-negative bacteria .

    Anticancer Activity

    This compound has shown promise in anticancer applications. In vitro studies have assessed its cytotoxic effects on human lung cancer cell lines (A-549), revealing a correlation between structural modifications and anticancer efficacy. The compound's ability to induce apoptosis in cancer cells is linked to its interaction with specific cellular pathways .

    Table 1: Cytotoxicity of Piperazine Derivatives

    CompoundCell LineCell Viability (%)Hemolysis (%)Thrombolysis (%)
    5aA-54961.35 ± 2.293.158.9
    5bA-54925.11 ± 2.491.2754.4
    5hA-54940.25 ± 3.347.160.2
    Standard-100--

    Case Studies

    Several studies have explored the biological activities of piperazine derivatives similar to this compound:

    • Ultrasound-Assisted Synthesis : A study demonstrated the synthesis of piperazine-based dithiocarbamates and evaluated their anticancer effects against lung carcinoma cell lines using MTT assays . The results indicated that structural variations significantly impact cytotoxicity.
    • In Silico Modeling : Computational studies have provided insights into the binding affinities of these compounds at receptor sites, suggesting potential therapeutic applications in treating neurological disorders .

    Comparative Analysis

    When compared to similar compounds like 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-methylpiperazine and 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine , it is evident that the specific substitution pattern of the phenyl ring in this compound contributes to its unique biological properties.

    Table 2: Comparison of Similar Compounds

    Compound NameKey Differences
    1-((2,5-Dimethoxyphenyl)sulfonyl)-4-methylpiperazineMethyl group instead of phenyl
    1-((2,5-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazineEthyl group instead of phenyl

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine with high yield?

    • Methodological Answer : A typical synthesis involves reacting 1-(2,5-dimethoxyphenyl)sulfonyl chloride with 4-phenylpiperazine in a dichloromethane (DCM) solvent under inert conditions. Key steps include:

    • Step 1 : Dissolve 4-phenylpiperazine in DCM and cool to 0–5°C.
    • Step 2 : Slowly add 1.1 equivalents of sulfonyl chloride, followed by dropwise addition of N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl.
    • Step 3 : Stir at room temperature for 12–24 hours, monitor reaction completion via TLC.
    • Step 4 : Purify the product using flash chromatography (silica gel, hexane/ethyl acetate gradient). Yields >85% are achievable with strict control of stoichiometry and moisture .
      • Critical Parameters : Excess sulfonyl chloride can lead to di-sulfonylation; anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

    Q. How should researchers handle and store this compound to ensure safety and stability?

    • Handling : Use PPE (gloves, lab coat, goggles) due to skin/eye irritation risks (Category 2 hazard). Work in a fume hood to avoid inhalation of fine particles .
    • Storage : Store in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Desiccate to prevent hygroscopic degradation. Stability studies suggest no decomposition for ≥12 months under these conditions .

    Q. What spectroscopic techniques are most effective for characterizing this compound?

    • 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for phenyl and dimethoxyphenyl groups) and piperazine CH2 signals (δ 2.8–3.5 ppm). Methoxy groups appear as singlets at δ ~3.7 ppm .
    • HRMS : Confirm molecular ion ([M+H]+) at m/z 403.1345 (calculated for C18H21N2O4S+).
    • FT-IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹ .

    Advanced Research Questions

    Q. How can computational chemistry optimize the synthesis of derivatives targeting biological activity?

    • Methodology :

    • Step 1 : Use density functional theory (DFT) to calculate reaction energetics for sulfonylation steps, identifying transition states that limit yield .
    • Step 2 : Apply machine learning (e.g., ICReDD’s reaction path search) to predict optimal solvents/bases by correlating experimental datasets with computational descriptors .
    • Step 3 : Validate predictions via parallel microscale reactions (e.g., 24-well plate format).
      • Case Study : DFT-guided optimization reduced side products by 40% in analogous piperazine sulfonamide syntheses .

    Q. What strategies resolve contradictions in reported biological activity data for piperazine sulfonamide derivatives?

    • Systematic SAR Analysis :

    • Variation of Substituents : Compare analogs with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups on the phenyl ring. For example, 4-methoxy derivatives show enhanced dopamine receptor binding vs. 2,5-dimethoxy analogs .
    • In Vitro Assays : Use standardized protocols (e.g., radioligand displacement for receptor affinity) to minimize inter-lab variability. Discrepancies in IC50 values often arise from differences in cell lines or assay buffers .
      • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends. For instance, sulfonamide piperazines with para-substituted aryl groups exhibit more consistent antimicrobial activity .

    Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved CNS penetration?

    • Key Parameters :

    • Lipophilicity (LogP) : Aim for LogP 2–3 (calculated via Molinspiration) to balance blood-brain barrier (BBB) penetration and solubility.
    • Polar Surface Area (TPSA) : Maintain TPSA <70 Ų (e.g., by replacing polar sulfonamide with carbamate groups) .
      • Experimental Validation :
    • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) : Screen derivatives for passive permeability.
    • In Vivo PK Studies : Compare brain/plasma ratios in rodent models. For example, fluorobenzylpiperazine analogs showed 3-fold higher brain uptake than phenylpiperazines .

    Data Contradiction Analysis

    Q. Why do some studies report antagonistic activity at serotonin receptors while others show no effect?

    • Hypothesis : Differential stereochemistry or impurities in synthesized batches.
    • Resolution :

    • Chiral HPLC : Confirm enantiomeric purity (e.g., racemic vs. enantiopure samples).
    • Counter-Screening : Test against off-target receptors (e.g., 5-HT1A vs. 5-HT2A) using radioligand binding assays.
    • Source Verification : Cross-check supplier data (e.g., Sigma-Aldrich vs. in-house synthesis) for batch-specific impurities .

    Tables for Key Data

    Property Value Reference
    Melting Point153–154°C (pure crystalline form)
    Calculated LogP2.8 (Molinspiration)
    TPSA65.2 Ų
    Hazard ClassificationSkin/Eye Irritant (Category 2)

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